G2 Glycan

Vue d'ensemble

Description

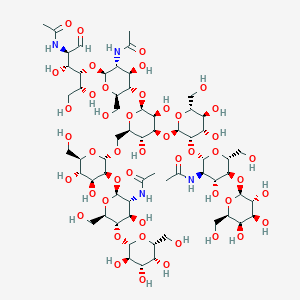

G2 Glycan is a biantennary glycan chain that is fully sialylated and non-fucosylated. This compound is significant in the field of glycoengineering, particularly in the development of monoclonal antibodies. The structure and composition of this compound play a crucial role in enhancing the biological properties of therapeutic antibodies, such as improving their binding affinity and reducing immunogenicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of G2 Glycan involves both chemical and chemoenzymatic strategies. Chemical synthesis focuses on stereoselective glycosylations, such as β-mannosylation and α-sialylation, to assemble the core oligosaccharides of N-glycans . Chemoenzymatic methods utilize glycosyltransferases and glycosidases to achieve the desired glycan structures. These methods are efficient and can produce homogeneous complex-type N-glycans .

Industrial Production Methods

Industrial production of this compound often involves the use of mammalian cell lines, such as Chinese hamster ovary (CHO) cells, which are engineered to express the necessary glycosyltransferases. The glycosylation process is tightly controlled to ensure the production of uniform glycan structures .

Analyse Des Réactions Chimiques

Types of Reactions

G2 Glycan undergoes various chemical reactions, including:

Oxidation: This reaction can modify the terminal sialic acid residues.

Reduction: Used to stabilize the glycan structure.

Substitution: Involves the replacement of specific monosaccharide units to alter the glycan’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and specific glycosyltransferases for glycosylation reactions. The conditions typically involve controlled pH and temperature to ensure optimal enzyme activity .

Major Products

The major products formed from these reactions are modified glycan structures with enhanced stability and biological activity. These modifications can improve the pharmacokinetics and pharmacodynamics of glycoproteins .

Applications De Recherche Scientifique

Therapeutic Applications

G2 glycan plays a crucial role in enhancing the efficacy of therapeutic antibodies. Recent studies highlight its importance in:

- Antibody-Dependent Cellular Cytotoxicity (ADCC) : Antibodies with non-fucosylated G2 glycoforms exhibit improved ADCC activity. This enhanced functionality is attributed to better binding to Fc receptors on immune cells, leading to more effective targeting of cancer cells .

- Cancer Treatment : Two FDA-approved monoclonal antibodies targeting this compound-related structures (dinutuximab and naxitamab) are used for treating neuroblastoma. These antibodies exploit the unique glycan signatures present on cancer cells to enhance specificity and reduce off-target effects .

Table 1: Therapeutic Applications of this compound

Diagnostic Applications

This compound is also pivotal in the field of diagnostics:

- Biomarker Discovery : The altered glycan signatures associated with autoimmune diseases have been identified using advanced mass spectrometry techniques. Each autoimmune condition exhibits a unique glycan profile that can serve as a biomarker for diagnosis and monitoring disease progression .

- Glycan Microarrays : These high-throughput platforms are utilized to profile anti-glycan antibodies, including those targeting G2 glycans. This technology aids in the identification of specific antibodies that can be used in serological testing for various diseases, including cancers and infections .

Table 2: Diagnostic Applications Involving this compound

Basic Research Applications

In basic research, this compound is utilized to explore fundamental biological processes:

- Glycoengineering : Advances in genetic engineering allow for the production of custom-designed glycoproteins with specific glycosylation patterns. This capability enables researchers to study the effects of different glycans on protein function and stability .

- Cellular Interactions : Research utilizing G2 glycans has provided insights into cellular adhesion and signaling pathways. Understanding these interactions is crucial for developing new therapeutic strategies targeting various diseases .

Table 3: Basic Research Applications Utilizing this compound

Case Study 1: Enhancing Antibody Efficacy

A study demonstrated that modifying the glycosylation pattern of therapeutic antibodies to include non-fucosylated G2 glycans significantly improved their binding affinity to Fc receptors, resulting in enhanced ADCC against tumor cells.

Case Study 2: Autoimmune Disease Biomarkers

Research identified distinct this compound profiles associated with rheumatoid arthritis patients compared to healthy controls. These profiles were successfully utilized as biomarkers for early diagnosis and monitoring treatment efficacy.

Mécanisme D'action

The mechanism of action of G2 Glycan involves its interaction with specific molecular targets, such as Fc receptors on immune cells. The glycan’s structure enhances the binding affinity of antibodies to these receptors, leading to improved antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This interaction is mediated by the glycan’s sialylated and non-fucosylated residues, which stabilize the antibody-receptor complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

G1 Glycan: A monoantennary glycan with one sialic acid residue.

G3 Glycan: A triantennary glycan with three sialic acid residues.

Hybrid Glycan: Contains both high-mannose and complex-type structures.

Uniqueness of G2 Glycan

This compound is unique due to its fully sialylated and non-fucosylated structure, which provides several advantages:

Enhanced Binding Affinity: Improved interaction with Fc receptors.

Reduced Immunogenicity: Lower risk of adverse immune reactions.

Consistent Production: Homogeneous glycan structures ensure batch-to-batch consistency.

Activité Biologique

G2 glycan, a type of N-linked oligosaccharide characterized by the presence of two terminal galactose residues, plays a significant role in various biological processes, particularly in the immune system and therapeutic applications. This article reviews the biological activities associated with G2 glycans, supported by research findings, data tables, and case studies.

1. Overview of this compound Structure and Function

This compound is a complex carbohydrate that can influence the functionality of glycoproteins, particularly antibodies. The structure of this compound is defined as Gal-β1,4-GlcNAc-β1,2-Man-α1,3-Man-α1,6-(Man-α1,6-)Man-β1. Its unique configuration allows it to modulate various biological activities, including immune responses and therapeutic efficacy.

2.1 Immune Modulation

Glycans play a crucial role in immune system functionality. The presence of G2 glycans on immunoglobulins can affect their interactions with Fc receptors, thereby influencing antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) .

Table 1: Effects of this compound on Antibody Functionality

| Glycan Type | ADCC Activity | CDC Activity | Notes |

|---|---|---|---|

| G0 | Low | Moderate | Lacks terminal galactose |

| G2 | High | High | Enhances receptor binding |

| A2 | Moderate | High | Contains sialic acid |

2.2 Therapeutic Implications

G2 glycans have been investigated for their potential in enhancing the efficacy of therapeutic antibodies. Studies show that glycoengineering to incorporate G2 glycans can significantly improve the binding affinity to Fc receptors and enhance therapeutic outcomes in cancer treatments .

Case Study: Glycoengineering of Anti-Her2 Antibodies

A study demonstrated that anti-Her2 antibodies modified to include G2 glycans exhibited enhanced ADCC against Her2-positive cancer cells compared to those with other glycan structures . This highlights the importance of glycan composition in therapeutic antibody design.

3.1 Quantitative Analysis of Glycosylation Changes

Research has shown that dietary supplementation can lead to significant changes in serum protein N-glycosylation profiles, including G2 glycans. A study involving healthy individuals indicated that increased intake of specific polysaccharides resulted in a notable decrease in G1 and this compound levels over time .

Table 2: Changes in Glycosylation Profiles Post-Supplementation

| Time Point | G0 | G1 | G2 | A2 |

|---|---|---|---|---|

| Pre-Supplementation | 30% | 25% | 20% | 25% |

| Week 1 | 32% | 22% | 18% | 28% |

| Week 7 | 34% | 20% | 15% | 31% |

3.2 Comparative Studies on N-Glycosylation Patterns

A comprehensive analysis comparing transferrin and IgG N-glycosylation across different populations revealed variations in the prevalence of G2 glycans. This study utilized high-performance liquid chromatography (HPLC) to assess glycan profiles and confirmed that genetic and environmental factors significantly influence glycosylation patterns .

4. Conclusion

The biological activity of this compound is multifaceted, impacting immune responses and therapeutic efficacy through its structural characteristics. Ongoing research continues to uncover the complexities of glycan interactions within biological systems, emphasizing the need for further studies into glycoengineering applications for improved therapeutic strategies.

As our understanding deepens, it is evident that manipulating glycosylation patterns could unlock new avenues for enhancing drug efficacy and developing targeted therapies in immunology and oncology.

Propriétés

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPMJGUKXYCMF-IWDIICGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H104N4O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745606 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1641.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71496-53-2 | |

| Record name | PUBCHEM_71308690 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of G2 glycans in the context of monoclonal antibody therapy?

A1: G2 glycans are a specific type of N-linked glycan structure found on the Fc region of monoclonal antibodies. They are characterized by the presence of two terminal galactose residues. [, ] The presence or absence of these terminal galactose residues, along with other glycan modifications like fucosylation, can significantly impact the antibody's ability to interact with effector molecules like Fcγ receptors. [, ] This interaction is crucial for mediating antibody-dependent cellular cytotoxicity (ADCC), a key mechanism by which therapeutic antibodies eliminate target cells.

Q2: The research papers mention techniques for manipulating G2 glycan levels. Can you elaborate on how these manipulations impact antibody function?

A2: Researchers have successfully employed both genetic engineering and chemoenzymatic approaches to modify this compound levels in monoclonal antibodies. [, ] For example, knocking out specific enzymes like α-2,3 sialyltransferases (ST3GAL4 and ST3GAL6) in Chinese Hamster Ovary (CHO) cells, which are commonly used for antibody production, can lead to increased this compound levels. [] Conversely, enzymatic removal of galactose residues can generate antibodies with reduced G2 content. [] These manipulations can profoundly impact antibody effector functions. For instance, increasing G2 glycans, particularly in the absence of core fucosylation, has been linked to enhanced ADCC activity, potentially improving therapeutic efficacy. [, ]

Q3: The research highlights the importance of studying the structure-activity relationship of G2 glycans. Why is this crucial for therapeutic development?

A3: Understanding the precise relationship between this compound structure and antibody activity is paramount for designing and developing next-generation mAb therapeutics with optimized efficacy and safety profiles. [] By systematically altering this compound structures, researchers can dissect how specific modifications, such as the presence of bisecting N-acetylglucosamine or core fucose, influence interactions with Fcγ receptors and downstream effector functions. [] This knowledge is invaluable for tailoring antibody glycosylation to elicit desired immune responses and therapeutic outcomes for specific diseases.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.